Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate
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Description
Synthesis Analysis
While specific synthesis methods for “Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate” are not directly available, related compounds may be synthesized through Suzuki–Miyaura coupling . This method involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds .Scientific Research Applications
Crystal Engineering
Research has demonstrated the utility of Methyl 2-(carbazol-9-yl)benzoate in crystal engineering, highlighting its unique crystallization behavior. Under high pressure, it transitions from a high-Z' structure with eight molecules in the asymmetric unit to a more efficiently packed Z' = 2 phase, despite the molecules in the latter phase adopting less favorable conformations. This transformation underscores the compound's role in understanding molecular packing and phase transitions under varying conditions (Johnstone et al., 2010).
Peptide Synthesis
Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been identified as an efficient reagent for the N-phthaloylation of amino acids and amino acid derivatives. This process is crucial for protecting amino groups during peptide synthesis, offering a simple, racemization-free method that yields excellent results across a range of substrates including alpha-amino acids, dipeptides, and alpha-amino esters (Casimir et al., 2002).
Properties
IUPAC Name |
methyl 2-[[phenyl(propan-2-yl)carbamoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(2)20(14-9-5-4-6-10-14)18(22)19-16-12-8-7-11-15(16)17(21)23-3/h4-13H,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBCFNIQNCSFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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